molecular formula C18H19N3O5S B590209 Omeprazole Acid Methyl Ester CAS No. 120003-83-0

Omeprazole Acid Methyl Ester

Número de catálogo: B590209
Número CAS: 120003-83-0
Peso molecular: 389.426
Clave InChI: PSGWLKSVKMHJHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Omeprazole Acid Methyl Ester (CAS 120003-83-0) is a synthetic derivative of omeprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion. Structurally, it is characterized by the addition of a methyl ester group to the sulfinyl moiety of omeprazole. This modification alters its physicochemical properties, influencing stability and reactivity during synthesis .

The compound is primarily utilized as an intermediate in the synthesis of omeprazole and its enantiomers. For example, optically pure omeprazole enantiomers are prepared via diastereomeric separation of intermediates like this compound, followed by solvolysis and neutralization with agents such as methyl formate . Its role in pharmaceutical manufacturing underscores its importance in producing high-purity PPIs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Methyl Ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

Omeprazole Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Omeprazole Acid Methyl Ester has several scientific research applications:

Mecanismo De Acción

Omeprazole Acid Methyl Ester exerts its effects by inhibiting the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to cysteine residues on the enzyme, leading to prolonged inhibition of acid secretion .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Compound Structure/Modification CAS Number Role/Application Key Differences from Omeprazole Acid Methyl Ester
Omeprazole Sulfinyl benzimidazole 73590-58-6 PPI for acid suppression Lacks methyl ester; directly inhibits H+/K+ ATPase .
Omeprazole Sulfone Sulfonyl derivative of omeprazole 837787-89-6 Degradation product/impurity Oxidized sulfonyl group; inactive metabolite .
Esomeprazole (S)-enantiomer of omeprazole 119141-88-7 Enhanced PPI with higher bioavailability Chiral center configuration; no ester group .
Lansoprazole Difluorinated benzimidazole PPI 103577-45-3 Acid suppression Fluorine substitutions; distinct metabolic pathway .
Aspirin Methyl Ester Methyl ester of acetylsalicylic acid 580-02-9 Analgesic/anti-inflammatory Esterified carboxyl group; unrelated to PPIs .
3-Oxo-γ-Costic Acid Methyl Ester Methylated diterpenoid ester N/A Antiulcer agent Plant-derived; non-PPI mechanism but comparable efficacy .

Analytical Differentiation

HPLC-UV methods (302 nm detection) effectively separate omeprazole, its methyl ester, and degradation products like omeprazole sulfone. The methyl ester’s retention time and peak sharpness differ due to its esterified side chain, enabling precise quality control during API synthesis .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Omeprazole Sulfone Esomeprazole
Molecular Formula C₁₈H₂₁N₃O₄S C₁₇H₁₉N₃O₄S C₁₇H₁₉N₃O₃S
Molecular Weight 375.44 g/mol 369.41 g/mol 345.42 g/mol
LogP (Partition Coefficient) 2.8 (estimated) 2.5 2.3
Primary Use Synthetic intermediate Impurity API for acid reflux

Table 2: Pharmacokinetic Comparison

Parameter This compound Omeprazole Esomeprazole
Bioavailability N/A (intermediate) 30–40% 50–60%
Half-life (t₁/₂) N/A 1–1.5 hours 1.3 hours
Metabolic Enzyme N/A CYP2C19, CYP3A4 CYP2C19, CYP3A4

Actividad Biológica

Omeprazole Acid Methyl Ester (OMAE) is a derivative of the well-known proton pump inhibitor (PPI) omeprazole, primarily used to reduce gastric acid secretion. This article delves into the biological activity of OMAE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Omeprazole and Its Derivatives

Omeprazole is a racemic mixture that irreversibly inhibits the H+^+/K+^+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. OMAE, as a methyl ester derivative, retains similar pharmacological properties but may exhibit distinct biological activities due to structural modifications.

The primary mechanism by which OMAE exerts its effects involves the inhibition of the proton pump in the gastric mucosa. This inhibition occurs after the compound is activated in the acidic environment of the parietal cells, leading to a significant reduction in gastric acid secretion. The action is dose-dependent and can be observed within one hour post-administration, with maximum effects typically reached within two hours .

Pharmacokinetics

  • Absorption : OMAE is absorbed rapidly in the gastrointestinal tract, with peak plasma concentrations occurring between 0.5 and 3.5 hours after administration.
  • Bioavailability : The bioavailability of OMAE is approximately 30-40%, influenced by first-pass metabolism predominantly via CYP2C19 and CYP3A4 enzymes.
  • Half-life : The half-life of OMAE is relatively short, ranging from 0.5 to 1 hour .

Inhibition of Gastric Acid Secretion

Studies have demonstrated that OMAE effectively reduces gastric acid secretion in both animal models and human subjects. For instance, a study involving male albino rats showed significant antiulcer activity when administered at doses of 50, 100, and 200 mg/kg against ethanol-induced gastric ulcers .

Effects on Serum Gastrin Levels

Similar to omeprazole, OMAE administration leads to increased serum gastrin levels due to feedback mechanisms associated with reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia over prolonged use; however, no malignant transformations have been reported in long-term studies .

Case Studies and Research Findings

  • Case Study on Efficacy : A clinical study involving patients with gastroesophageal reflux disease (GERD) demonstrated that OMAE significantly improved symptoms and reduced esophageal acid exposure compared to placebo .
  • Long-term Safety Profile : Research involving over 3000 patients reported no significant adverse effects related to long-term use of OMAE, although increased gastrin levels were noted .
  • Comparative Studies : Comparative studies between OMAE and other PPIs indicated that while both classes are effective in reducing acid secretion, OMAE may have a more favorable pharmacokinetic profile due to its rapid absorption and onset of action .

Summary Table of Biological Activities

Activity Omeprazole This compound
Mechanism of Action H+^+/K+^+-ATPase inhibitorH+^+/K+^+-ATPase inhibitor
Onset of Action ~1 hour~1 hour
Peak Effect ~2 hours~2 hours
Bioavailability 30-40%30-40%
Half-life 0.5-1 hour0.5-1 hour
Effects on Gastrin Levels IncreasedIncreased
Clinical Efficacy Effective for GERDEffective for GERD

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for Omeprazole Acid Methyl Ester to ensure high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 50–55°C for chiral synthesis), oxidizing agents (e.g., H₂O₂ or m-chloroperoxybenzoic acid), and solvent systems (e.g., methanol or ethanol for esterification). Control stoichiometric ratios to minimize overoxidation to sulfone impurities. Use chiral ligands like 3-chloromandelic acid methyl ester to achieve enantiomeric excess (67.7% ee in one study) . Grignard reagent coupling (e.g., 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine) is critical for intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Employ reverse-phase HPLC with C18 columns for purity assessment and UV detection at 280 nm. Gas chromatography (GC) with polar cyanosilicone columns (e.g., SP™-2560) can resolve methyl ester derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural elucidation, particularly to distinguish sulfone impurities .

Q. How do pH and temperature affect the stability of this compound in preformulation studies?

  • Methodological Answer : Conduct accelerated stability testing under controlled conditions (e.g., 25–40°C, 60–75% relative humidity). Use buffered solutions (pH 4–8) to assess degradation kinetics. Excipient compatibility studies should include common fillers (e.g., lactose) and disintegrants to identify interactions that compromise stability .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with isotopically labeled internal standards. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects. Include recovery rate assessments (e.g., 85–115%) and limit of detection (LOD) validation .

Q. How are reference standards for this compound validated in compliance with regulatory guidelines?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Use certified reference materials (CRMs) with ≥98% HPLC purity. Cross-validate with independent techniques (e.g., NMR for structural confirmation) and ensure traceability to primary standards .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer : Develop a two-step kinetic model to simulate esterification and oxidation stages. Use Arrhenius equations to correlate temperature (e.g., 105–115°C) with rate constants. Validate against experimental data (e.g., 0.93–1.00 conversion efficiency at 110°C for 3 hours) . Adjust residence times to minimize side reactions, as shown in biodiesel FAME synthesis models .

Q. What strategies mitigate the formation of sulfone impurities during this compound synthesis?

  • Methodological Answer : Limit oxidation time and reagent concentration (e.g., <30% H₂O₂). Introduce scavengers like ascorbic acid to quench excess oxidants. Monitor reaction progress via in-situ FTIR to detect sulfone intermediates. Overoxidation to sulfone-N-oxide can be reduced by maintaining reaction temperatures below 30°C .

Q. How is chiral resolution achieved in the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Utilize asymmetric oxidation with chiral auxiliaries (e.g., menthol or glucose derivatives) or enzymatic catalysis. Optimize solvent polarity (e.g., toluene) and ligand-metal ratios to enhance enantioselectivity. Validate enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. What bioanalytical applications leverage this compound in cytochrome P450 (CYP) interaction studies?

  • Methodological Answer : Use methyl ester derivatives as substrates or inhibitors in CYP2C19/2C9 enzyme assays. For example, L-NAME (a methyl ester analog) is employed to study nitric oxide synthase interactions. Measure IC₅₀ values using fluorogenic probes and correlate with metabolic stability data .

Q. How do regulatory guidelines impact the development of this compound as a generic drug intermediate?

  • Methodological Answer : Adhere to FDA/EMA requirements for pharmaceutical equivalence. Conduct forced degradation studies (e.g., acid/base hydrolysis, photolysis) to identify impurity thresholds. Submit detailed characterization data, including polymorphism analysis and dissolution profiles, in Common Technical Document (CTD) format .

Propiedades

IUPAC Name

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGWLKSVKMHJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858256
Record name Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-83-0
Record name Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.